N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a benzylsulfanyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides The hydroxyethyl group can be introduced through a reaction with ethylene oxide under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The benzothiophene ring can be reduced under hydrogenation conditions.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl mercaptan in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of a dihydrobenzothiophene derivative.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The exact mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is not well understood. it is believed to interact with various molecular targets and pathways due to its structural features. The benzothiophene moiety may interact with enzymes or receptors, while the hydroxyethyl and benzylsulfanyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-Benzothiophen-3-yl)-2-propanyl]-2-(benzylsulfanyl)acetamide: Similar structure but with a propanyl group instead of a hydroxyethyl group.
1-benzothiophene-3-carboxylic acid derivatives: Share the benzothiophene core but differ in functional groups.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is unique due to the combination of its hydroxyethyl and benzylsulfanyl groups, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-17(16-12-24-18-9-5-4-8-15(16)18)10-20-19(22)13-23-11-14-6-2-1-3-7-14/h1-9,12,17,21H,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZJGGPWPATUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.